(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
Description
BenchChem offers high-quality (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol: A Chiral Building Block in Modern Synthesis
This guide provides a comprehensive technical overview of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, a versatile chiral building block pivotal in pharmaceutical and complex molecule synthesis. We will delve into its core physicochemical properties, detailed synthetic and deprotection protocols, and its strategic application in multistep syntheses, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, often abbreviated as (S)-2-TBS-propan-1-ol, is a silyl ether derivative of (S)-1,2-propanediol. The introduction of the sterically demanding tert-butyldimethylsilyl (TBS) group at the secondary hydroxyl position renders the primary hydroxyl group available for a wide array of chemical transformations. This strategic protection is fundamental to its utility as a chiral synthon, allowing for the preservation of the stereocenter at C2 while subsequent reactions are carried out at the C1 position.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂O₂Si | |
| Molecular Weight | 190.36 g/mol | |
| CAS Number | 135614-57-2 | |
| Appearance | Colorless to Yellow Liquid | |
| Storage Temperature | -20°C |
Synthesis and Purification: A Protocol Grounded in Regioselectivity
The synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol hinges on the regioselective protection of the secondary hydroxyl group of (S)-1,2-propanediol over the primary one. This selectivity is primarily driven by the steric bulk of the TBS group, which favors reaction at the less sterically hindered primary alcohol. However, through careful selection of reagents and reaction conditions, the secondary alcohol can be selectively protected.
A common synthetic route involves the initial protection of (S)-ethyl lactate, followed by reduction. This multi-step process, while effective, can be lengthy. A more direct approach, though requiring careful control of stoichiometry, involves the direct silylation of (S)-1,2-propanediol.
Experimental Protocol: Synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol
This protocol is adapted from established procedures for the selective silylation of diols.
Materials:
-
(S)-1,2-propanediol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of (S)-1,2-propanediol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBSCl (1.05 eq) in anhydrous DCM dropwise over 30 minutes. The use of a slight excess of the silylating agent and a full equivalent of base for each hydroxyl group helps to drive the reaction to the desired product, while the controlled addition at low temperature helps to manage the exothermic nature of the reaction and improve selectivity.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol.
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} digraph "Synthetic_Workflow" { graph [fontname="Arial", fontsize=10, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#4285F4"];
} Caption: Synthetic workflow for (S)-2-TBS-propan-1-ol.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is limited, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 0.9 ppm), two singlets for the dimethylsilyl groups (around 0.1 ppm), and signals for the propanol backbone. The methyl group at C3 would appear as a doublet, coupled to the proton at C2. The protons on C1 and C2 would present as a complex multiplet. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the tert-butyl and dimethylsilyl carbons. The three carbons of the propanol backbone will have different chemical shifts due to their distinct electronic environments, with the carbon bearing the TBS group being significantly shifted downfield. For comparison, in propan-1-ol, the carbon attached to the hydroxyl group appears around 64 ppm.[1]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. Strong C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. The Si-C and Si-O bonds will give rise to characteristic absorptions in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragment would be the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBS-protected compounds.
Strategic Deprotection of the TBS Ether
The removal of the TBS protecting group is a critical step in the synthetic application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol. The stability of the TBS ether to a wide range of reaction conditions, coupled with the availability of mild and selective deprotection methods, underpins its utility.[2]
Deprotection Mechanisms
There are two primary mechanisms for the cleavage of TBS ethers:
-
Acid-Catalyzed Hydrolysis: This involves the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[3]
-
Fluoride-Mediated Cleavage: This is the most common method and relies on the high affinity of fluoride ions for silicon. The nucleophilic attack of fluoride on the silicon atom forms a pentacoordinate intermediate, which then fragments to release the alcohol.[3]
Experimental Protocol: Fluoride-Mediated Deprotection
This protocol provides a general and reliable method for the removal of the TBS group from a secondary alcohol.
Materials:
-
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature. The slight excess of TBAF ensures the complete removal of the protecting group.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.[4]
Applications in Drug Discovery and Total Synthesis
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a valuable chiral building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[5] Its bifunctional nature, with a protected secondary alcohol and a free primary alcohol, allows for sequential and controlled modifications, which is essential in the construction of molecules with multiple stereocenters.
The "chiral pool" approach in synthesis leverages readily available, enantiomerically pure starting materials, such as (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, to introduce chirality into a target molecule. This strategy is often more efficient than asymmetric synthesis or chiral resolution.
While a specific, high-profile application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol in a named drug synthesis is not readily found in general literature, its structural motif is common in many natural products and pharmaceuticals. Its utility lies in its ability to serve as a versatile three-carbon chiral synthon. For instance, the free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the stereochemistry at C2 is preserved. The subsequent deprotection of the secondary alcohol then reveals a new site for further functionalization.
Conclusion
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a cornerstone chiral building block for the modern synthetic chemist. Its well-defined stereochemistry, coupled with the robust and selectively cleavable TBS protecting group, provides a reliable and versatile platform for the construction of complex, stereochemically rich molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
- Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering.
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure.
- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- SUPPORTING INFORM
- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
- TBS Protection - Common Conditions. organic-chemistry.org.
- (S)-2-(tert-butyldimethylsilyloxy)propanal. MySkinRecipes.
- Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. PMC.
- NMR Chemical Shifts. J. Org. Chem.
- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deproton
- 13C NMR of 1-Propanol. Doc Brown's Chemistry.
- 2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Prop-2-En-1-Ol synthesis. chemicalbook.
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. PubChem.
- (S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)PROPAN-1-OL. Sigma-Aldrich.
- Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal.
- Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.
- Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4. eScholarship.org.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Universidad de La Rioja.
- (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. Sigma-Aldrich.
- 135614-57-2 | (S)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol. Ambeed.
Sources
- 1. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-2-(tert-butyldimethylsilyloxy)propanal [myskinrecipes.com]
Solubility of TBS-protected chiral diols in organic solvents
An In-depth Technical Guide to the Solubility of TBS-protected Chiral Diols in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The tert-butyldimethylsilyl (TBS) group is an indispensable tool in modern organic synthesis for the protection of hydroxyl functionalities.[1][2] Chiral diols, protected as their bis-TBS ethers, are crucial intermediates in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. However, the successful execution of reactions involving these substrates is often dictated by a seemingly mundane yet critical parameter: their solubility. Insufficient solubility can lead to poor reaction kinetics, low yields, and challenges in purification. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of TBS-protected chiral diols in common organic solvents. It is designed for researchers, scientists, and drug development professionals who seek to move beyond trial-and-error solvent selection and apply a systematic, mechanistically informed approach to their synthetic challenges.
The Dichotomy of the TBS Ether: Balancing Polarity and Lipophilicity
The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[3][4] A TBS-protected diol presents a fascinating case study in this principle. The parent diol is typically a polar, hydrogen-bond-donating species with high solubility in polar protic solvents. The introduction of two bulky TBS groups fundamentally alters the molecule's character in two ways:
-
Elimination of Hydrogen Bonding: The conversion of the hydroxyl (-OH) groups to silyl ethers (R-O-SiR'₃) removes the potent hydrogen bond donor capability, drastically reducing solubility in protic solvents like water or methanol.[5]
-
Introduction of Lipophilicity: The tert-butyl and methyl groups on the silicon atom create a large, nonpolar, "greasy" surface area.[6] This significantly increases the molecule's affinity for nonpolar (hydrocarbon) and moderately polar solvents through van der Waals interactions.
However, the molecule does not become purely nonpolar. The C-O-Si ether linkages retain a degree of polarity and a net dipole moment, allowing for favorable dipole-dipole interactions with polar aprotic solvents.[5] The ultimate solubility profile is therefore a delicate balance between the lipophilicity of the silyl groups and the residual polarity of the core structure and ether bonds.
A Survey of Solubility in Common Organic Solvents
Predicting the exact solubility of a specific TBS-protected diol is challenging without experimental data, as it depends heavily on the diol's backbone structure (e.g., aliphatic, aromatic, cyclic).[7][8] However, we can establish general guidelines based on solvent class.
Table 1: Qualitative Solubility Guide for TBS-Protected Diols
| Solvent Class | Representative Solvents | Expected Solubility | Dominant Intermolecular Forces (Solute-Solvent) | Rationale & Field Insights |
| Nonpolar Aliphatic | Hexanes, Pentane, Cyclohexane | Medium to High | Van der Waals / London Dispersion Forces | The large nonpolar surface area of the TBS groups interacts favorably with hydrocarbon solvents. In our experience, for many acyclic TBS-diols, hexanes are an excellent starting point for reaction and chromatography. |
| Nonpolar Aromatic | Toluene, Benzene | Medium to High | Van der Waals, π-stacking (if applicable) | Aromatic solvents are slightly more polarizable than alkanes and can offer improved solubility, particularly if the diol backbone contains aromatic moieties. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc) | High | Dipole-Dipole, Van der Waals | This class often represents the "sweet spot." Solvents like THF and DCM can effectively solvate both the nonpolar TBS groups and the polar C-O-Si linkages, leading to excellent solubility for a wide range of substrates.[1] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Very Low | Dipole-Dipole, Weak Hydrogen Bonding (acceptor only) | The strong hydrogen-bonding network of the solvent tends to exclude the bulky, non-H-bonding solute. Solubility is generally poor unless the diol backbone is very small and polar. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Low to Medium | Dipole-Dipole | While highly polar, these solvents are often too dissimilar from the largely nonpolar character of the TBS-protected diol, leading to suboptimal solubility compared to THF or DCM. DMF is sometimes used for the silylation reaction itself due to its ability to dissolve the alcohol starting material and the silylating agent.[2] |
Core Directive: A Logical Workflow for Solvent Selection
A systematic approach to solvent selection saves time and resources. The following workflow outlines a logical progression from substrate analysis to reaction optimization.
Caption: Logical workflow for selecting an optimal solvent system.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable, self-validating method for quantifying the solubility of a TBS-protected chiral diol in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility (mg/mL or mol/L) of a solid compound.
Materials:
-
TBS-protected chiral diol (solid, high purity)
-
Candidate organic solvents (anhydrous, HPLC grade)
-
Analytical balance (± 0.1 mg precision)
-
2 mL glass vials with PTFE-lined screw caps
-
Constant temperature shaker/incubator
-
0.22 µm PTFE syringe filters
-
Gas-tight syringes
-
Volumetric flasks and pipettes
-
Analytical instrument (GC-MS or HPLC-UV/ELSD) for concentration analysis (optional, for high precision)
Methodology:
-
Preparation of Vials: Add an excess of the solid TBS-protected diol to several pre-weighed 2 mL vials. An amount that is clearly in excess of what will dissolve is required (e.g., 50-100 mg).
-
Solvent Addition: Accurately add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached.
-
Trustworthiness Check: To validate that equilibrium has been achieved, prepare a set of time-point vials and analyze the supernatant concentration at 24, 36, and 48 hours. The concentration should plateau.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.
-
Gravimetric Analysis:
-
Record the exact mass of the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.
-
-
Calculation:
-
Mass of solute (g): (Mass of vial + residue) - (Mass of empty vial)
-
Volume of solvent (L): Determined from the initial addition (e.g., 0.001 L).
-
Solubility (g/L): Mass of solute / Volume of solvent
-
The density of the solvent can be used to convert to other units (e.g., molality) if needed.
-
Factors Influencing Solubility: A Deeper Dive
Beyond the choice of solvent, several other factors can significantly impact the solubility of your TBS-protected diol.
-
Structure of the Diol Backbone: A long, flexible aliphatic chain (e.g., protected 1,6-hexanediol) will have different solubility characteristics than a rigid, cyclic structure (e.g., a protected TADDOL or BINOL derivative). Rigid structures often have higher crystal lattice energies, making them more difficult to dissolve.
-
Steric Hindrance: While the TBS group is bulky, the overall shape of the molecule matters. A highly convoluted structure may pack less efficiently in a crystal lattice, potentially increasing its solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[3] This can be leveraged to run reactions at higher concentrations by heating the mixture. Conversely, cooling can be used to induce crystallization during purification.
-
Purity of the Compound: The presence of impurities can either enhance or decrease apparent solubility. Residual un-protected or mono-protected diol, being more polar, can disrupt the crystal lattice and may alter solubility behavior.
Implications for Synthesis and Purification
A thorough understanding of solubility directly translates to more efficient and successful laboratory operations.
-
Reaction Setup: Running a reaction under homogeneous conditions is almost always preferable. Knowing the solubility limit prevents setting up reactions as slurries unintentionally, which can lead to irreproducible kinetics and incomplete conversions.[1]
-
Work-up and Extraction: Solvent selection is critical for liquid-liquid extractions. A TBS-protected diol will be extracted into nonpolar organic layers (e.g., hexane, ethyl acetate) from aqueous media.[4][9]
-
Chromatography: Solubility dictates the choice of loading solvent and mobile phase for flash chromatography. The compound must be soluble in the mobile phase. A common mobile phase system for these compounds is a gradient of ethyl acetate in hexanes.[10] Poor solubility at the start of a column can cause the compound to precipitate, leading to poor separation.
Conclusion
The solubility of TBS-protected chiral diols is a critical, multi-faceted parameter that extends far beyond simple solvent selection. It is dictated by a nuanced interplay between the lipophilic silyl groups, the residual polarity of the molecular core, and the properties of the organic solvent. By applying the principles and protocols outlined in this guide, researchers can systematically analyze their specific substrates, make informed decisions about solvent systems, and ultimately design more robust, reliable, and efficient synthetic processes.
References
-
Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylphenol, tert-butyldimethylsilyl ether. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Silyl ether. Retrieved from [Link]
-
Wikipedia. (2023, November 13). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
University of Waterloo. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. Retrieved from [Link]
-
ResearchGate. (2020, January). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the solubility of ethyl acetate in hexanes and its implications for extraction techniques. Retrieved from [Link]
-
PubMed. (2022, June 22). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Physics-based solubility prediction for organic molecules. Retrieved from [Link]
-
ResearchGate. (2023, November). Assessing the Miscibility of Synthetic and Natural Polyols Through Hansen Solubility Parameters for Polyurethane Formulations. Retrieved from [Link]
-
PubMed. (1981, November). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
Quora. (2019, July 27). Why is ethyl acetate soluble in hexane?. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. caymanchem.com [caymanchem.com]
- 4. proprep.com [proprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
Technical Deep Dive: Stability & Migration of Secondary Silyl Ethers
Executive Summary
The stability of secondary silyl ethers in the presence of primary alcohols is a bifurcated challenge in organic synthesis. It encompasses two distinct failure modes: intermolecular solvolysis (when the primary alcohol is the solvent, e.g., methanol) and intramolecular migration (when a free primary hydroxyl group exists on the same scaffold, e.g., 1,2- or 1,3-diols).
While secondary silyl ethers (TBS, TBDPS, TIPS) are generally robust, they are thermodynamically driven to migrate to primary positions under basic conditions or hydrolyze under acidic conditions. This guide synthesizes the thermodynamic drivers, steric modulators, and validated protocols to control these species.
Part 1: The Thermodynamic & Kinetic Landscape
The Driving Force of Instability
The stability of a secondary silyl ether (
-
Bond Strength: Silicon forms exceptionally strong bonds with oxygen (
110-130 kcal/mol). However, a primary silyl ether ( ) is thermodynamically favored over a secondary silyl ether due to reduced steric compression around the silicon center. -
The Migration Trap: In molecules containing a free primary hydroxyl group proximal to a secondary silyl ether (a 1,2- or 1,3-diol system), base-catalyzed equilibration will almost invariably drive the silyl group to the primary oxygen. This is a 1,x-silyl migration .
Relative Stability Hierarchy
Empirical data confirms that steric bulk at the silicon atom is the primary kinetic barrier to both hydrolysis and migration.
Table 1: Relative Stability Profile of Silyl Ethers (Normalized to TMS = 1)
| Silyl Group | Acid Stability (Hydrolysis) | Base Stability (Hydrolysis) | Migration Susceptibility |
| TMS (Trimethylsilyl) | 1 | 1 | Extreme |
| TES (Triethylsilyl) | 64 | 10-100 | High |
| TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 | Moderate |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 | Low* |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Very Low |
> Critical Insight: TBDPS is chemically unique. It is hyper-stable to acid (due to electronic stabilization by phenyl rings) but only moderately stable to base. For preventing base-catalyzed migration to a primary alcohol, TIPS is superior to TBDPS.
Part 2: Mechanisms of Failure
Understanding the mechanism allows for rational intervention.[1] The two primary pathways are detailed below.
Intramolecular Silyl Migration (The "Walk")
Under basic conditions (pH > 8) or in the presence of nucleophilic catalysts (DMAP, Imidazole), a proximal primary alcohol will attack the silicon center of a secondary silyl ether.
Figure 1: Mechanism of base-catalyzed 1,2-silyl migration from a secondary to a primary hydroxyl group.
Acid-Catalyzed Solvolysis (Methanolysis)
When the "primary alcohol" is the solvent (e.g., MeOH), the mechanism is intermolecular. Protic acids protonate the silyl ether oxygen, making the silicon susceptible to nucleophilic attack by methanol.
-
Risk Factor: Secondary TBS groups are generally stable in MeOH at neutral pH for days. However, trace HCl (generated from acetyl chloride or unquenched reactions) will cause rapid desilylation (
hour for TBS).
Part 3: Experimental Protocols
Protocol A: Selective Deprotection of Primary TBS in Presence of Secondary TBS
Objective: Remove a primary silyl group while retaining the secondary silyl ether.[2]
The System: Camphorsulfonic Acid (CSA) in Methanol at low temperature exploits the steric kinetic difference.
-
Preparation: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of
:MeOH.-
Note: DCM is added to ensure solubility at low temperatures; MeOH is the nucleophile.
-
-
Cooling: Cool the solution to -20°C (Cryostat or Ice/Salt bath).
-
Acid Addition: Add CSA (0.1 equiv) in one portion.
-
Monitoring: Stir for 60-120 minutes. Monitor by TLC.[1][3][4][5]
-
Checkpoint: Primary TBS cleaves rapidly. Secondary TBS is kinetically much slower.
-
-
Quench: Quench with
(0.2 equiv) before warming to room temperature.-
Why: Warming the acidic solution will immediately cleave the secondary silyl ether.
-
Protocol B: Preventing Migration During Workup
Objective: Handle a molecule with a free primary OH and a secondary Silyl Ether without inducing migration.
-
Avoid Strong Bases: Do not use NaOH or KOH. Use mild bases like
or Pyridine. -
Buffering: If the reaction mixture is basic (e.g., after a reduction with
), quench with a buffered solution (Rochelle's salt or Ammonium Chloride) rather than strong acid or water alone. -
Solvent Choice: Avoid MeOH during concentration if the compound is acid-sensitive. Use aprotic solvents (EtOAc, DCM) for extractions.
Protocol C: The "Stability Stress Test"
Objective: Quantify the stability of your specific substrate in MeOH.
-
Dissolve 5 mg of substrate in 0.6 mL deuterated methanol (
). -
Add 1 drop of
(internal standard lock). -
Acid Challenge: Add 0.01 equiv of acetic acid-d4. Monitor by NMR at t=0, 1h, 12h.
-
Base Challenge: In a separate tube, add 0.01 equiv of Pyridine-d5. Monitor by NMR.
-
Result: If signal shift is observed (silyl methyls moving), migration or hydrolysis is occurring.
-
Part 4: Strategic Decision Making
When designing a synthesis, selecting the correct protecting group for a secondary alcohol is critical if a primary alcohol will be unveiled later.
Figure 2: Decision matrix for selecting secondary silyl protecting groups based on downstream chemical environments.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6][7] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Chapter 2: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols). [Link]
-
Jones, G. B., & Myers, R. S. (1996). The chemistry of silicon-oxygen bonds: 1,2-Silyl migrations. Tetrahedron, 52(4), 919-936. (Detailed mechanistic analysis of migration). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. thieme-connect.com [thieme-connect.com]
Methodological & Application
Application Note: Selective DIBAL-H Reduction of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
[1]
Executive Summary
This application note details the protocol for the selective reduction of (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate to its corresponding aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal .[1] This transformation is a pivotal step in the synthesis of polyketide natural products and chiral pharmaceutical building blocks.
The procedure utilizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) to arrest the reduction at the aldehyde stage.[1][2][3][4][5] We address the critical challenges of this reaction: preventing over-reduction to the alcohol, avoiding racemization of the
Scientific Background & Mechanism[1][3][4]
The Substrate: Protected Roche Ester
The starting material is a TBDMS-protected derivative of (S)-ethyl lactate (Roche Ester).[1] The bulky tert-butyldimethylsilyl (TBDMS) group serves two functions:
-
Protection: Prevents side reactions at the hydroxyl group.
-
Stereocontrol: The steric bulk minimizes the risk of racemization at the
-position during the basic quench phase, although low temperature remains the primary safeguard.
The "Frozen" Intermediate Mechanism
The success of this reaction relies on the stability of the tetrahedral aluminate intermediate at low temperatures.
-
Coordination: DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen.[3][6]
-
Hydride Delivery: A single hydride is transferred to the carbonyl carbon, forming a tetrahedral hemiacetal-aluminum complex.[3]
-
The "Freeze": At -78°C, this intermediate is stable and does not collapse to eliminate the ethoxide leaving group.
-
Hydrolysis: Upon acidic or aqueous quench, the complex hydrolyzes to release the aldehyde.[3][4]
Note: If the reaction warms above -50°C before quenching, the intermediate collapses, releasing the aldehyde in situ, which is immediately reduced by any remaining DIBAL-H to the primary alcohol.[1]
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the critical divergence between aldehyde synthesis (controlled quench) and alcohol formation (thermal collapse).[1]
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Temperature | -78°C (Strict) | Essential to stabilize the tetrahedral intermediate.[1][3][5] Warming leads to alcohol. |
| Stoichiometry | 1.05 - 1.10 equiv. | Slight excess ensures conversion but minimizes over-reduction risk compared to standard 2.0+ equiv.[1] |
| Solvent | DCM or Toluene | Non-coordinating (Toluene) or weakly coordinating (DCM) solvents are preferred over THF to maintain Lewis acidity.[1] |
| Quench | MeOH (-78°C) -> Rochelle Salt | Methanol destroys excess hydride cold.[1][3] Rochelle salt solubilizes aluminum salts.[7][8] |
| Atmosphere | Argon / Nitrogen | DIBAL-H is pyrophoric and moisture sensitive.[1] |
Detailed Protocol: Selective Reduction to Aldehyde[4]
Equipment Preparation
-
Flame-dried 2-neck round bottom flask (RBF).[1]
-
Magnetic stir bar.
-
Low-temperature thermometer (internal probe recommended).[1]
-
Argon/Nitrogen balloon or manifold.
-
Syringes/Needles (oven-dried).[1]
Reagents
-
Substrate: (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (1.0 equiv).[1][9]
-
Reagent: DIBAL-H (1.0 M solution in Hexanes or Toluene) (1.05 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Anhydrous Methanol.
-
Workup: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
Step-by-Step Procedure
-
Setup: Charge the flame-dried RBF with the Substrate (e.g., 10 mmol) and Anhydrous Solvent (approx. 0.2 M concentration, ~50 mL).[1]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add the DIBAL-H solution (10.5 mmol, 10.5 mL of 1M) dropwise via syringe along the side of the flask.
-
Critical: The addition rate must be slow enough that the internal temperature does not rise above -70°C.
-
-
Incubation: Stir the mixture at -78°C for 1.5 to 2 hours .
-
Monitoring: Check TLC (typ. 10% EtOAc/Hexanes). The ester spot should disappear. Do not warm the reaction to check; take an aliquot and quench it in a vial.
-
-
Quench (The "Cold Kill"): While still at -78°C, add anhydrous Methanol (3.0 mL) dropwise. Vigorous bubbling (hydrogen gas) will occur.
-
Caution: Exothermic. Maintain cooling.
-
-
Workup (Emulsion Breaking):
-
Remove the cooling bath and allow the mixture to warm to -20°C.
-
Add saturated aqueous Rochelle's Salt solution (50 mL).
-
Stir vigorously at room temperature for 1–2 hours .
-
Visual Cue: The mixture will initially be a cloudy, gelatinous emulsion. After sufficient stirring, it will separate into two clear layers (organic and aqueous).[1][10]
-
-
Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
or , filter, and concentrate in vacuo. -
Purification: The crude aldehyde is often pure enough for subsequent steps. If purification is needed, use flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).[1]
-
Note: Silica gel is slightly acidic; minimize exposure time to prevent TBDMS cleavage or epimerization.
-
Expected Results
Troubleshooting & Optimization
Managing Aluminum Emulsions
The formation of gelatinous aluminum hydroxide precipitates is the most common failure point in yield recovery.
Why Rochelle Salt? Standard acid/base workups often fail with DIBAL because amphoteric aluminum species form gels. Rochelle salt (Potassium Sodium Tartrate) acts as a bidentate ligand, chelating aluminum to form a water-soluble complex.[1]
Figure 2: The mechanism of emulsion breaking using Rochelle's Salt.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Product is Alcohol | Reaction warmed > -60°C before quench.[1][3] | Ensure dry ice bath is topped up. Quench with MeOH before removing bath. |
| Low Yield (Emulsion) | Insufficient stirring with Rochelle salt.[10] | Stir longer (up to 12h) until layers are crystal clear. Add more water/salt.[12] |
| Starting Material Remains | Old DIBAL-H reagent.[1][10] | Titrate DIBAL-H or use fresh bottle. DIBAL degrades over time. |
| Racemization | Basic workup or silica acidity. | Keep quench cold.[3] Use neutral silica or perform subsequent reaction (e.g., Wittig) on crude.[1] |
Safety Protocol
-
Pyrophoric Hazard: DIBAL-H can ignite spontaneously in air.[1] Always use a secure inert gas line and transfer via cannula or sure-seal syringe techniques.[1]
-
Gas Evolution: The quench generates Hydrogen gas (
). Ensure the system is vented through a bubbler to prevent pressure buildup. -
Solvent Safety: DCM is a suspected carcinogen; Toluene is a reproductive toxin. Work in a fume hood.
References
-
General Protocol for Roche Ester Reduction
-
Mechanistic Insight & Workup
-
Rochelle Salt Workup Utility
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Foundational text on aluminum workups).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. orgosolver.com [orgosolver.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 11. rsc.org [rsc.org]
- 12. Workup [chem.rochester.edu]
Selective protection strategies for (S)-1,2-propanediol
Application Notes & Protocols
Topic: Selective Protection Strategies for (S)-1,2-Propanediol: A Researcher's Guide
Introduction: The Synthetic Value of (S)-1,2-Propanediol
(S)-1,2-propanediol, a simple, chiral C3 building block, is a cornerstone in asymmetric synthesis. Its two distinct hydroxyl groups—a primary (C1) and a stereogenic secondary (C2)—make it an invaluable precursor for pharmaceuticals, chiral ligands, and complex natural products.[1][2][3] The synthetic utility of this diol is, however, entirely dependent on the ability to chemically differentiate between these two hydroxyls. Uncontrolled reactions lead to mixtures of regioisomers, complicating purification and reducing yields.
This guide provides an in-depth exploration of the strategies and protocols for the selective protection of (S)-1,2-propanediol. We will move beyond simple procedural lists to explain the underlying principles that govern selectivity, empowering researchers to make informed decisions for their specific synthetic challenges.
Guiding Principles of Regioselectivity
The selective protection of one hydroxyl group over another in (S)-1,2-propanediol is governed by a few fundamental principles. A grasp of these concepts is crucial for protocol optimization and troubleshooting.
-
Steric Hindrance: This is the most influential factor. The primary hydroxyl group at the C1 position is significantly less sterically encumbered than the secondary hydroxyl at the C2 position. Bulky protecting group reagents will preferentially react at the C1 position due to easier access. This is a form of kinetic control.
-
Electronic Effects: While less dominant than sterics for this molecule, the primary alcohol is slightly more nucleophilic than the secondary alcohol. This can contribute to its preferential reactivity with certain electrophiles.
-
Intramolecular Hydrogen Bonding: In certain solvents, intramolecular hydrogen bonding between the two hydroxyl groups can influence their relative nucleophilicity and accessibility, though this is often a minor contributor compared to steric effects.
-
Catalyst Control: Modern synthetic methods employ catalysts that can temporarily coordinate to the diol, activating one hydroxyl group over the other, sometimes even overriding inherent steric biases.[4][5]
Strategy 1: Steric-Controlled Silyl Ether Protection (Primary -OH Selective)
The most common strategy for selectively protecting the primary hydroxyl is the use of bulky silyl ethers. The tert-butyldimethylsilyl (TBS) group is a workhorse in this regard due to its excellent stability across a wide range of reaction conditions and its straightforward, selective introduction and removal.[6]
Causality of Selection: The large steric profile of the tert-butyl group on the silicon atom makes the approach to the more crowded secondary hydroxyl at C2 energetically unfavorable. The reaction proceeds preferentially at the sterically accessible primary C1 hydroxyl. Imidazole is used not just as a base, but as a crucial activator; it reacts with TBS-Cl to form the highly reactive silyl-imidazolium intermediate, which is the active silylating agent.
Workflow for Primary Hydroxyl Silylation
Caption: Workflow for primary hydroxyl protection.
Protocol: Synthesis of (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1,2-propanediol (1.0 eq.), imidazole (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M). Cool the stirred solution to 0°C in an ice bath.
-
Silylation: Dissolve tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the diol solution over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the mono-protected product.
Strategy 2: Acetal Protection of the Diol Moiety
When both hydroxyl groups need to be masked simultaneously, conversion to a cyclic acetal is the most efficient method. The resulting five-membered 1,3-dioxolane ring is stable to most non-acidic reagents (e.g., strong bases, hydrides, organometallics, and oxidation conditions).[7]
Causality of Selection: The formation of the five-membered ring is thermodynamically favorable. 2,2-Dimethoxypropane is a common reagent that, under acidic catalysis, generates a reactive acetal which is readily trapped by the diol. The reaction drives to completion by the removal of methanol.
Reaction Scheme: Acetonide Formation
Caption: Formation of an acetonide protecting group.
Protocol: Synthesis of (S)-2,2,4-trimethyl-1,3-dioxolane
-
Preparation: In a round-bottom flask, combine (S)-1,2-propanediol (1.0 eq.), 2,2-dimethoxypropane (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq.). Acetone can be used as a solvent if needed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough for subsequent steps, but can be distilled if necessary.
Strategy 3: Catalyst-Controlled Regioselective Acylation
While direct acylation with reagents like acetic anhydride typically yields a mixture of products, catalyst-controlled methods can provide high selectivity for either the primary or secondary hydroxyl. Iron(III) acetylacetonate [Fe(acac)₃] is an inexpensive and effective catalyst that promotes acylation at the primary position.[5]
Causality of Selection: The proposed mechanism involves the formation of a cyclic intermediate between the iron(III) catalyst and the vicinal diol.[5] This coordination orients the diol, and subsequent delivery of the acylating agent (e.g., benzoyl chloride) occurs preferentially at the less-hindered primary oxygen atom.
Reaction Scheme: Primary-Selective Benzoylation
Caption: Fe(III)-catalyzed selective benzoylation.
Protocol: Fe(acac)₃-Catalyzed Selective Benzoylation of the Primary Hydroxyl
-
Preparation: To a solution of (S)-1,2-propanediol (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add Fe(acac)₃ (0.05 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Acylation: Cool the mixture to 0°C and add benzoyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC for the formation of the mono-benzoylated product.
-
Work-up and Purification: Upon completion, quench with a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic fractions, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the primary benzoate.
Comparative Summary of Protection Strategies
| Protecting Group | Reagents | Selectivity | Stability | Deprotection Conditions |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | High for Primary -OH | Basic, Oxidative, Organometallics | F⁻ (TBAF), H⁺ (AcOH, HCl) |
| Acetonide | 2,2-Dimethoxypropane, PTSA | Protects both -OH | Basic, Reductive, Oxidative | Mild Acid (AcOH, H₂O) |
| Benzoate Ester | BzCl, Fe(acac)₃, DIPEA | High for Primary -OH | Acidic, Mild Base | Saponification (NaOH, LiOH) |
| Trityl (Tr) Ether | Tr-Cl, Pyridine | Exclusive for Primary -OH | Basic, Hydrogenation | Mild Acid (TFA, AcOH) |
Key Deprotection Protocol: Cleavage of a TBDMS Ether
The selective removal of a protecting group is as critical as its installation. The high affinity of silicon for fluoride is exploited for the clean and efficient cleavage of silyl ethers.[6]
Protocol: TBAF-Mediated Deprotection of (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol
-
Preparation: Dissolve the TBDMS-protected diol (1.0 eq.) in tetrahydrofuran (THF, approx. 0.2 M) in a plastic vial or flask (to avoid etching glass).
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) and stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The cleavage is usually complete within 1-4 hours.
-
Work-up and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to remove the TBAF salts and silyl byproducts, yielding the deprotected (S)-1,2-propanediol.
References
-
Miyake, H., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Available at: [Link]
-
Bailey, W. F., et al. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Journal of Organic Chemistry. Available at: [Link]
-
Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry. Available at: [Link]
-
Schaus, S. E., et al. (2014). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. National Institutes of Health. Available at: [Link]
-
Zhu, Y., et al. (2018). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. Green Chemistry. Available at: [Link]
-
Chen, J-H., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. Available at: [Link]
-
Gagné, M. R., et al. (2009). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. SciSpace. Available at: [Link]
-
Ruzicka, F., et al. (2012). 1,2-Propanediol Dehydration in Roseburia inulinivorans: STRUCTURAL BASIS FOR SUBSTRATE AND ENANTIOMER SELECTIVITY. National Institutes of Health. Available at: [Link]
-
YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Available at: [Link]
-
Altaras, N. E., & Cameron, D. C. (2000). Enhanced Production of (R)-1,2-Propanediol by Metabolically Engineered Escherichia coli. Biotechnology Progress. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TBS Protection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Minnaard, A. J., et al. (2017). Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. Synthesis. Available at: [Link]
-
FooDB. (2015). Showing Compound (S)-propane-1,2-diol (FDB030175). Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Navigating the Selective Oxidation of (S)-2-TBS-propan-1-ol to (S)-2-TBS-propanal: A Detailed Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the precise and selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation. This guide provides an in-depth analysis and practical protocols for the conversion of (S)-2-(tert-butyldimethylsilyl)oxy-propan-1-ol to (S)-2-(tert-butyldimethylsilyl)oxy-propanal. This specific transformation is of significant interest as it involves a chiral starting material with a sterically demanding silyl protecting group, necessitating a careful selection of oxidation methodology to ensure high yield and preservation of stereochemical integrity.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, the rationale behind procedural steps, and detailed, actionable protocols for laboratory execution.
The Synthetic Challenge: Mild and Selective Oxidation
The primary challenge in oxidizing (S)-2-TBS-propan-1-ol lies in achieving a clean conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid. Furthermore, the presence of a chiral center at the C2 position demands that the chosen oxidation conditions are mild enough to prevent epimerization. The bulky tert-butyldimethylsilyl (TBS) ether protecting group is robust but can be sensitive to harsh acidic or basic conditions, further narrowing the field of suitable reagents.
This guide will focus on four widely-used and reliable methods for this transformation:
-
Swern Oxidation: A classic and highly effective method utilizing activated dimethyl sulfoxide (DMSO).
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and operationally simple method employing a hypervalent iodine reagent.
-
Parikh-Doering Oxidation: A variation of activated DMSO oxidations that operates at more convenient temperatures than the Swern oxidation.
-
TEMPO-Catalyzed Oxidation: A catalytic method that uses a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant.
Each of these methods offers a unique set of advantages and disadvantages, which will be discussed in the context of the target transformation.
Comparative Overview of Recommended Oxidation Methods
To aid in the selection of the most appropriate method for a given synthetic strategy, the following table summarizes the key parameters of the four discussed oxidation protocols.
| Feature | Swern Oxidation | Dess-Martin Oxidation | Parikh-Doering Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Dimethyl Sulfoxide (DMSO) | Dess-Martin Periodinane | Dimethyl Sulfoxide (DMSO) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |
| Activator/Co-oxidant | Oxalyl Chloride or TFAA | None (Stoichiometric) | Sulfur Trioxide Pyridine Complex | Sodium Hypochlorite (NaOCl) or other |
| Typical Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yields | >90%[1] | ~90%[2] | >90%[3][4] | High, variable with co-oxidant[5] |
| Stereochemical Integrity | High; use of bulky base (DIPEA) can mitigate epimerization[6][7] | Excellent; no epimerization generally observed[8][9] | High; generally no epimerization reported. | Excellent; no racemization or epimerization observed[10] |
| Key Advantages | High yields, broad functional group tolerance.[1] | Mild conditions, simple workup, commercially available reagent.[8][11][12] | Milder than Swern (no cryogenic temps), less malodorous byproducts.[4][13] | Catalytic in TEMPO, environmentally benign co-oxidants available.[5] |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6] | Reagent is expensive and potentially explosive.[8] | Requires careful handling of hygroscopic SO₃·Py complex.[4] | Can be substrate-dependent, potential for over-oxidation with some systems.[14] |
Experimental Protocols
The following protocols are presented as detailed, step-by-step guides for the oxidation of (S)-2-TBS-propan-1-ol. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable method for the conversion of primary alcohols to aldehydes.[1][15] It involves the activation of DMSO with an electrophile, such as oxalyl chloride, at low temperatures to form the reactive chlorosulfonium ion.[6]
Caption: Workflow for the Swern Oxidation of (S)-2-TBS-propan-1-ol.
Materials:
-
(S)-2-TBS-propan-1-ol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ (to make a ~0.5 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: To the cooled DMSO solution, add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 30 minutes at -78 °C.
-
Alcohol Addition: Dissolve (S)-2-TBS-propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO mixture. Stir for 45 minutes at -78 °C.
-
Elimination: Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (S)-2-TBS-propanal.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and convenient method that can be performed at room temperature.[8][16] The reagent, Dess-Martin periodinane (DMP), is commercially available or can be prepared from 2-iodobenzoic acid.[17]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. TEMPO [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of (S)-2-TBS-propan-1-ol in the Convergent Synthesis of Complex Polyketides
Introduction: The Architectural Challenge of Polyketides and the Role of Chiral Building Blocks
Polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities that have led to their development as blockbuster drugs, including antibiotics, immunosuppressants, and anticancer agents.[1] The chemical architecture of these molecules, often characterized by long carbon chains adorned with multiple stereocenters, presents a formidable challenge to synthetic chemists.[2][3] The convergent total synthesis of these complex targets hinges on the availability of highly pure, stereochemically defined building blocks.[4] Among the arsenal of chiral synthons, (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol, a derivative of the readily available (S)-Roche ester, has emerged as a cornerstone for the introduction of key stereochemical motifs found in numerous polyketide natural products.[5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-2-TBS-propan-1-ol in the total synthesis of polyketides. We will delve into the causality behind experimental choices, provide field-proven protocols for its conversion to a key reactive intermediate, and illustrate its application in a stereoselective aldol reaction, a pivotal carbon-carbon bond-forming step in the construction of complex polyketide fragments. The total synthesis of the potent anticancer agent (+)-discodermolide will serve as a high-profile case study to contextualize the application of this versatile chiral building block.[8][9]
Core Principles: From a Stable Precursor to a Reactive Synthon
(S)-2-TBS-propan-1-ol serves as a stable, easily handled precursor to the more reactive chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal.[10] The tert-butyldimethylsilyl (TBS) group provides robust protection for the secondary alcohol, allowing for selective manipulation of the primary alcohol. The strategic workflow involves two key phases: the oxidation of the primary alcohol to the aldehyde and the subsequent stereoselective carbon-carbon bond formation.
Workflow Overview
Caption: General workflow for the utilization of (S)-2-TBS-propan-1-ol.
Protocol 1: Swern Oxidation of (S)-2-TBS-propan-1-ol
The Swern oxidation is a widely employed method for the mild and efficient conversion of primary alcohols to aldehydes, notably avoiding over-oxidation to carboxylic acids.[6][7][11][12] This protocol is critical for activating (S)-2-TBS-propan-1-ol for subsequent coupling reactions.
Expertise & Experience: The Swern oxidation operates at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chloro(dimethyl)sulfonium salt, and to minimize side reactions. The use of a hindered non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial for the final elimination step to generate the aldehyde without competing reactions.[11] It is imperative to perform this reaction under an inert atmosphere to prevent moisture from quenching the reactive species. The pungent odor of the dimethyl sulfide byproduct necessitates the use of a well-ventilated fume hood and proper quenching procedures (e.g., with bleach) for the glassware.[7]
Step-by-Step Methodology
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation:
-
Dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in the dropping funnel.
-
Dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM in a separate syringe.
-
Dissolve (S)-2-TBS-propan-1-ol (1.0 equivalent) in anhydrous DCM in another syringe.
-
Have triethylamine (5.0 equivalents) ready in a syringe.
-
-
Reaction Execution:
-
Add anhydrous DCM to the reaction flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add the oxalyl chloride solution dropwise to the stirred DCM, maintaining the temperature below -70 °C.
-
After the addition is complete, add the DMSO solution dropwise over 5-10 minutes. The reaction mixture may become cloudy.
-
Stir the mixture for 15-20 minutes at -78 °C.
-
Add the solution of (S)-2-TBS-propan-1-ol dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add the triethylamine dropwise. The reaction is typically exothermic.
-
After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.
-
| Reagent | Molar Ratio | Purpose |
| (S)-2-TBS-propan-1-ol | 1.0 | Starting Material |
| Oxalyl Chloride | 1.2 | DMSO Activator |
| Dimethyl Sulfoxide (DMSO) | 2.2 | Oxidant |
| Triethylamine | 5.0 | Base for Elimination |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Application in Polyketide Synthesis: The Paterson Synthesis of a (+)-Discodermolide Fragment
The total synthesis of (+)-discodermolide by Paterson and coworkers is a landmark in natural product synthesis and provides an excellent example of the strategic use of chiral building blocks derived from (S)-3-hydroxy-2-methylpropionate, the un-silylated precursor to our title compound.[1][5][13][14] Specifically, the synthesis of the C9-C16 fragment relies on a highly diastereoselective boron-mediated anti-aldol reaction.[13][15] This reaction joins two smaller chiral fragments, creating a new stereocenter with high control.
Synthetic Strategy for a Discodermolide Fragment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. soci.org [soci.org]
- 3. Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4 [chemicalbook.com]
- 7. Discodermolide - Wikipedia [en.wikipedia.org]
- 8. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,6-asymmetric induction in boron-mediated aldol reactions: application to a practical total synthesis of (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Stereospecific Synthesis of Chiral Allylic Silanes from TBS-Propanol Derivatives
This Application Note is structured to guide researchers through the high-fidelity synthesis of chiral allylic silanes, specifically starting from TBS-protected allylic alcohol derivatives (enantioenriched secondary allylic silyl ethers).
The guide focuses on the two most robust methodologies: the Classical Stepwise Silyl-Cuprate Displacement (Gold Standard for stereocontrol) and the Modern Direct Nickel-Catalyzed Silylation (High efficiency).
Abstract & Scope
Chiral allylic silanes are "privileged intermediates" in organic synthesis, serving as stable chiral nucleophiles for the Hosomi-Sakurai reaction . They allow for the construction of quaternary carbon centers with predictable stereochemistry.
This guide details the conversion of TBS-protected allylic alcohols (referred to here as TBS-propanol derivatives) into chiral allylic silanes. While TBS ethers are robust protecting groups, they must typically be activated to allow for carbon-silicon bond formation. We present two validated workflows:
-
Protocol A (The "Fleming-Williams" Route): A stepwise deprotection/activation sequence followed by S
2' displacement with a silyl-cuprate. This is the industry standard for maximum stereochemical fidelity ( ). -
Protocol B (The Direct Catalytic Route): A Nickel-catalyzed reductive cross-coupling that directly engages the allylic ether, bypassing intermediate deprotection.
Scientific Foundation & Mechanism
The Challenge of Chirality Transfer
The synthesis relies on 1,3-chirality transfer . The incoming silyl nucleophile attacks the
-
Anti-Stereochemistry: In the cuprate protocol, the silyl group attacks anti to the leaving group (phosphate/carbamate).
-
Syn-Stereochemistry: In certain transition-metal catalyzed routes (e.g., Palladium), the attack may be syn via a
-allyl intermediate.
Pathway Logic (Graphviz Visualization)
Figure 1: Strategic workflow for converting TBS-protected allylic alcohols to allylic silanes. The Standard Route (Top) offers predictable anti-stereochemistry.
Protocol A: The Stepwise Silyl-Cuprate Displacement (Standard)
This protocol is preferred for late-stage functionalization where maximum enantiomeric excess (ee) retention is critical. It involves converting the inert TBS ether into a reactive allylic phosphate.
Reagents & Equipment
-
Starting Material: Chiral Allylic TBS Ether (e.g., (R)-3-(tert-butyldimethylsilyloxy)-1-butene).
-
Deprotection: TBAF (1.0 M in THF) or HCl/MeOH.
-
Activation: Diethyl chlorophosphate (ClP(O)(OEt)2), DMAP, Pyridine.
-
Silylation: Phenyldimethylsilyllithium (PhMe2SiLi) solution (prepared from PhMe2SiCl + Li wire), CuCN (Purified), THF (Anhydrous).
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free for Step 3).
Step-by-Step Methodology
Phase 1: Preparation of the Allylic Phosphate
-
Deprotection: Dissolve the TBS ether (1.0 equiv) in THF. Add TBAF (1.1 equiv) at 0°C. Stir until TLC indicates consumption (typically 1-2 h). Quench with sat. NH
Cl, extract, and concentrate to yield the Chiral Allylic Alcohol . -
Phosphorylation: Dissolve the alcohol (1.0 equiv) in dry CH
Cl (0.2 M). Add Pyridine (2.0 equiv) and DMAP (0.1 equiv). -
Addition: Cool to 0°C. Dropwise add Diethyl chlorophosphate (1.2 equiv). Allow to warm to RT over 4 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO
. Dry over MgSO . Flash chromatography is usually required to remove phosphate byproducts.-
Checkpoint: Ensure the phosphate is isolated as a single enantiomer. Racemization here is rare but possible if left in acid too long.
-
Phase 2: The Fleming-Williams Silyl-Cuprate Reaction
-
Reagent Prep (The Silyl Reagent): Prepare PhMe2SiLi (approx 1.0 M in THF) by stirring PhMe2SiCl with Lithium wire (cut finely) in THF at 0°C for 4–6 hours until the solution turns deep red.
-
Cuprate Formation: In a separate flame-dried flask, suspend CuCN (1.1 equiv relative to substrate) in THF. Cool to -78°C.
-
Transmetallation: Add the PhMe2SiLi solution (2.2 equiv relative to CuCN) dropwise to the CuCN.
-
Observation: The mixture will go from heterogeneous to a clear, pale yellow/tan solution, indicating the formation of the lower-order cuprate (PhMe2Si)2CuLi or the cyanocuprate (PhMe2Si)2Cu(CN)Li2.
-
-
Displacement: Dissolve the Allylic Phosphate (from Phase 1) in THF and cool to -78°C. Transfer this solution via cannula into the silyl-cuprate solution.
-
Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to -20°C.
-
Quench: Pour the cold mixture into sat. NH
Cl/NH OH (9:1) buffer. The solution will turn deep blue (copper removal). -
Purification: Extract with Et
O. The product is a Chiral Allylic Silane .
Protocol B: Nickel-Catalyzed Direct Silylation (Advanced)
For high-throughput applications or when deprotection is undesirable, this method uses a Nickel catalyst to displace the oxygen functionality directly.
Reagents[1][6]
-
Catalyst: Ni(cod)2 (10 mol%) + PCy3 or chiral phosphine ligand.
-
Silyl Source: PhMe2Si-ZnCl (Silylzinc reagent) or PhMe2Si-Bpin (Silylboron).
-
Solvent: Dioxane or THF.
Methodology Summary
-
In a glovebox, mix Ni(cod)2 and Ligand in Dioxane.
-
Add the Allylic TBS Ether (or Allylic Alcohol).
-
Add the Silyl-Zinc reagent.[6]
-
Stir at RT or mild heat (40°C) for 12 hours.
-
Note: This reaction often proceeds with Retention of configuration (via double inversion) or Inversion depending on the specific ligand and leaving group ability. (See Oestreich and Watson references).
Data Analysis & QC
Expected Results Table
| Parameter | Protocol A (Cuprate) | Protocol B (Ni-Cat) |
| Precursor | Allylic Phosphate (requires prep) | Allylic TBS Ether / Alcohol |
| Stereospecificity | Anti (>98% transfer) | Ligand Dependent (High) |
| Yield | 70-85% (over 2 steps) | 60-80% (1 step) |
| Reagent Stability | Low (Silyl-Li is air sensitive) | Moderate (Ni(cod)2 is air sensitive) |
| Scalability | High (Gram scale proven) | Moderate (Catalyst cost) |
Troubleshooting Guide
-
Low Yield in Cuprate Step: Usually due to "Hard" nucleophiles. Ensure CuCN is dry and the PhMe2SiLi formation is complete (deep red color). If the solution is brown/turbid, the silyl-lithium has degraded.
-
Racemization: Occurs if the reaction warms too quickly or if S
2 (direct attack) competes with S 2'. Maintain -78°C strictly during addition. -
Protodesilylation: Allylic silanes are acid-sensitive. Avoid acidic workups; use buffered NH
Cl.
References
-
Fleming, I., & various. (1989).[7] Stereochemical control in the reaction of silyl cuprates with allylic acetates and phosphates.Tetrahedron , 45(2), 413–424. Link
-
Lippincott, D. J., Liles, P. K., & Montgomery, J. (2018). Recent Advances in the Stereoselective Synthesis of Allylic Silanes.[8][9]Chemical Science , 9, 52-67. Link
-
Glover, C., & Wierschem, F. (2013). The Silyl-Cuprate Strategy for the Synthesis of Chiral Allylic Silanes.Organic Reactions .[1][2][3][4][5][6][7][10][11][12] Link
-
Hoveyda, A. H., et al. (2010). Enantioselective Synthesis of Allyl Silanes via Cu-Catalyzed Allylic Substitutions.[13]Journal of the American Chemical Society , 132(32), 10961–10963. Link
-
Oestreich, M., et al. (2015).[11] Asymmetric Catalysis with Silicon-Based Cuprates: Enantio- and Regioselective Allylic Substitution.[13]Chemistry - A European Journal , 21(25), 9062-9065.[13] Link
Sources
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]
- 3. Pd-Catalyzed Synthesis of Allylic Silanes from Allylic Ethers [organic-chemistry.org]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. Catalytic SN2′- and Enantioselective Allylic Substitution with a Diborylmethane Reagent and Application in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylsilane synthesis [organic-chemistry.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Pd-Catalyzed Synthesis of Allylic Silanes from Allylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Enantioenriched Allylic Silanes via Nickel-Catalyzed Reductive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the LAH Reduction of TBS-Protected Ethyl Lactate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the reduction of (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate to (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol using lithium aluminum hydride (LAH). This reaction is a fundamental transformation for producing valuable chiral building blocks in pharmaceutical and fine chemical synthesis. However, its execution can be fraught with challenges, leading to variable yields and purity.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this critical reaction step. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt and succeed.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is the most common complaint and can stem from several distinct issues. A systematic approach is required to diagnose the root cause.
-
Cause 1: Reagent Inactivity. Lithium aluminum hydride is a highly reactive reagent that decomposes upon exposure to atmospheric moisture.[1][2] Commercial LAH, which often appears as a grey powder, can have a reduced activity if handled or stored improperly.
-
Solution: Always use freshly opened LAH or test the activity of older batches. A simple qualitative test involves carefully adding a small spatula tip of LAH to a beaker of anhydrous ethanol; vigorous bubbling (hydrogen evolution) should be observed. Handle the reagent under an inert atmosphere (Nitrogen or Argon) and use dry solvents and glassware.[3]
-
-
Cause 2: Incomplete Reaction. The reaction may not be proceeding to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure you are using a sufficient excess of LAH. While the stoichiometry requires 2 equivalents of hydride (0.5 equivalents of LAH), it is common practice to use a larger excess to account for any reagent deactivation and to drive the reaction to completion. A range of 1.0 to 1.5 equivalents of LAH is a good starting point.
-
-
Cause 3: Product Loss During Workup. This is a very frequent source of poor yield. The formation of aluminum salt emulsions or gelatinous precipitates during the quenching step can trap the product, making extraction difficult and inefficient.[4]
-
Solution: Employ a standardized and carefully executed workup procedure. The Fieser workup is highly reliable for producing a granular, easily filterable precipitate.[5][6][7] An alternative is to use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), which chelates the aluminum salts and helps break up emulsions.[7]
-
-
Cause 4: Substrate or Solvent Contamination. Trace amounts of water or other protic impurities in the starting material or solvent will consume LAH, reducing the effective amount available for the ester reduction.[1]
Q2: I'm observing significant cleavage of my TBS protecting group. How can I prevent this?
The loss of the tert-butyldimethylsilyl (TBS) group is a major side reaction that directly impacts yield and purity. This desilylation occurs because the intermediate aluminum alkoxide can facilitate an intramolecular hydride transfer, leading to cleavage of the silyl ether.[8]
-
Control the Temperature: This is the most critical parameter. The reduction of esters by LAH is highly exothermic. Maintaining a low temperature (0 °C to -20 °C) throughout the addition process is crucial to minimize the energy available for the desilylation pathway.[9]
-
Use Inverse Addition: Instead of adding the substrate to the LAH suspension (normal addition), try adding the LAH solution/suspension slowly to the substrate solution (inverse addition).[9] This ensures that LAH is never in large excess at any point, which can help suppress side reactions.
-
Careful Workup: Avoid overly acidic conditions during the workup, as silyl ethers are labile to acid.[10] The standard Fieser workup, which is basic, is generally compatible. However, prolonged exposure to strong base can also cause issues. The goal is a quick and efficient quench and filtration.
Q3: My workup is forming a thick, unfilterable gel. How can I achieve a granular precipitate?
This is a classic problem with LAH reductions caused by the formation of colloidal aluminum hydroxide. The key is a controlled, sequential addition of quenching agents.
-
The Fieser Method: This is the most robust solution.[5][6][7] For a reaction that used 'x' grams of LAH:
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide (NaOH).
-
Add '3x' mL of water.
-
Remove the cooling bath, warm to room temperature, and stir vigorously for 15-30 minutes.
-
Add a drying agent like anhydrous magnesium sulfate or sodium sulfate, stir for another 15 minutes, and then filter the granular precipitate through a pad of Celite.
-
The success of this method hinges on the slow, dropwise addition of the reagents and allowing sufficient time for the precipitate to form and granulate.
Experimental Protocols & Data
Protocol 1: Optimized LAH Reduction of TBS-Ethyl Lactate
-
Preparation: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (LAH) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Solvent: Add anhydrous Tetrahydrofuran (THF) to the flask to create a suspension of the desired concentration (see Table 1). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the TBS-ethyl lactate in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (stain with potassium permanganate).
-
Workup: Proceed immediately to the Fieser Workup protocol upon completion.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| LAH Stoichiometry | 1.0 - 1.5 equivalents | Ensures complete reaction, accounting for any moisture.[3] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required for LAH stability.[1] |
| Temperature | 0 °C (maintain < 5 °C) | Critical for minimizing TBS group cleavage. |
| Reaction Time | 1 - 3 hours | Typically rapid; monitor by TLC for completion.[9] |
| Addition Mode | Normal (Substrate to LAH) | Standard; consider inverse addition for sensitive substrates.[9] |
Diagram 1: Reaction Pathway
Caption: LAH reduction of an ester proceeds via a two-step hydride addition.[11][12]
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of ester reduction by LAH? A: The reaction involves two separate nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[1][12] First, a hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde.[4][11] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide. An aqueous workup then protonates the alkoxide to yield the final primary alcohol.[11]
Q: Are there alternative reducing agents I could consider if LAH continues to be problematic? A: Yes. While LAH is powerful, other reagents offer different reactivity profiles.
-
Lithium Borohydride (LiBH₄): Less reactive than LAH but more reactive than NaBH₄. It readily reduces esters and can sometimes be more selective.[13]
-
Diisobutylaluminum Hydride (DIBAL-H): A powerful and versatile reducing agent. It is often used to reduce esters to aldehydes at low temperatures (-78 °C), but using more equivalents at higher temperatures can yield the alcohol.[13][14]
-
Sodium Borohydride (NaBH₄) with additives: NaBH₄ alone is generally too weak to reduce esters efficiently.[4][15] However, its reactivity can be enhanced by using it in combination with activating agents like CaCl₂ or LiCl, or by running the reaction at higher temperatures.[15]
Q: How should I handle and store LAH safely? A: LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[2] It can be pyrophoric, especially if finely divided. Always handle it in a fume hood under an inert atmosphere. Store it in a tightly sealed container in a cool, dry, desiccated environment, away from water and alcohols.
Diagram 2: Key Side Reaction - TBS Deprotection
Caption: Proposed pathway for TBS cleavage via an intramolecular hydride transfer.[8]
Diagram 3: Troubleshooting Workflow
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: TBAF-Mediated Deprotection of (S)-2-TBS-propan-1-ol
Welcome to the technical support guide for the removal of the tert-butyldimethylsilyl (TBS) protecting group from (S)-2-TBS-propan-1-ol using tetra-n-butylammonium fluoride (TBAF). This document provides in-depth scientific and practical advice to researchers, scientists, and drug development professionals. Here, we will delve into the mechanistic underpinnings, provide a robust experimental protocol, and troubleshoot common issues encountered during this routine but critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TBAF-mediated deprotection of a TBS ether?
The deprotection of a silyl ether like (S)-2-TBS-propan-1-ol with TBAF is a classic example of a nucleophilic attack on a silicon atom. The fluoride ion (F⁻) from TBAF acts as a potent nucleophile, attacking the electrophilic silicon atom of the TBS group. This is driven by the exceptionally high bond energy of the newly formed silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond it replaces. The reaction proceeds through a pentacoordinate silicon intermediate, which then collapses to release the desired alcohol as an alkoxide and generates tert-butyldimethylsilyl fluoride as a byproduct. A subsequent aqueous workup or the presence of trace water in the reaction medium protonates the alkoxide to yield the final alcohol product, (S)-propan-1,2-diol.[1][2]
Q2: Why is TBAF a preferred reagent for this deprotection?
TBAF is widely used due to its excellent solubility in common organic solvents such as tetrahydrofuran (THF), making it compatible with a broad range of substrates.[3][4][5] Its reactivity can be modulated by adjusting the temperature and reaction time, allowing for selective deprotection in the presence of other protecting groups.[6] While other fluoride sources exist, TBAF's ease of use and generally high yields make it a go-to reagent for this transformation.
Q3: Is the basicity of TBAF a concern?
Yes, commercial TBAF solutions are inherently basic and can cause issues with base-sensitive substrates, potentially leading to side reactions or decomposition.[7][8][9] This basicity can be problematic for molecules with sensitive functional groups or stereocenters. To mitigate this, the reaction can be buffered by adding a mild acid, such as acetic acid.[6][7][10]
Experimental Protocol: Deprotection of (S)-2-TBS-propan-1-ol
This protocol provides a reliable starting point for the deprotection. However, optimization may be necessary based on the specific scale and purity requirements of your experiment.
Materials and Reagents
-
(S)-2-TBS-propan-1-ol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Dissolve (S)-2-TBS-propan-1-ol (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.
-
Reagent Addition: Add the 1.0 M TBAF solution in THF (1.1–1.5 equivalents) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Extraction: Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-propan-1,2-diol.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Excellent solubility for both substrate and TBAF.[12] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| TBAF Equivalents | 1.1 - 1.5 | Ensures complete reaction without excessive reagent. |
| Concentration | ~0.1 M | A standard concentration for efficient reaction kinetics. |
Troubleshooting Guide
// Troubleshooting paths for Incomplete Reaction IncreaseTBAF [label="Increase TBAF equivalents (1.5-2.0 eq.)\nIncrease reaction time or temperature.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Check TBAF quality.\nCommercial solutions contain water which can affect reactivity.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting paths for Low Yield BufferReaction [label="Add acetic acid (1.0 eq.) to buffer the reaction.\nThis mitigates decomposition due to TBAF's basicity.[6][7][10]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnhydrousConditions [label="Ensure strictly anhydrous conditions.\nWater can lead to Hofmann elimination of TBAF.[13]", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting paths for Purification Issues AqueousWorkup [label="Thorough aqueous workup with water and brine.\nRemoves the bulk of TBA salts.[1]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResinWorkup [label="For water-soluble products, use a non-aqueous workup with DOWEX 50WX8 resin and CaCO₃.[14][15][16][17]", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IncompleteReaction; IncompleteReaction -> LowYield [label="No"]; IncompleteReaction -> IncreaseTBAF [label="Yes"]; IncreaseTBAF -> CheckReagent; CheckReagent -> LowYield;
LowYield -> PurificationIssues [label="No"]; LowYield -> BufferReaction [label="Yes"]; BufferReaction -> AnhydrousConditions; AnhydrousConditions -> PurificationIssues;
PurificationIssues -> Success [label="No"]; PurificationIssues -> AqueousWorkup [label="Yes"]; AqueousWorkup -> ResinWorkup; ResinWorkup -> Success; } A decision tree for troubleshooting common TBS-deprotection issues.
Q: My reaction is incomplete, and I still see starting material by TLC. What should I do?
-
Probable Cause: Insufficient TBAF, low reaction temperature, or a sterically hindered TBS group can lead to incomplete reactions.[1]
-
Solution:
-
Increase the amount of TBAF to 1.5-2.0 equivalents.
-
Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C).
-
Verify the quality and concentration of your TBAF solution. Commercial solutions can vary in water content, which can impact reactivity.[13]
-
Q: The yield is low, and I observe multiple spots on my TLC plate, suggesting decomposition. Why is this happening?
-
Probable Cause: The substrate may be sensitive to the basic nature of the TBAF reagent.[7] The fluoride ion itself is a strong base, and this basicity is amplified by the presence of water, which can lead to side reactions like elimination or epimerization.
-
Solution:
-
Buffer the reaction mixture by adding an equivalent of acetic acid to the TBAF solution before adding it to your substrate.[6][7][10] This neutralizes the basicity without significantly impeding the desilylation.
-
Ensure you are using anhydrous THF and a high-quality TBAF solution to minimize water content. Water can promote the Hofmann elimination of TBAF, reducing its efficacy and introducing tributylamine as an impurity.[13]
-
Q: I'm having trouble purifying my product. The tetrabutylammonium salts seem to be co-eluting with my product during column chromatography.
-
Probable Cause: Tetrabutylammonium salts can be difficult to remove, especially if the desired product is polar and has limited solubility in non-polar solvents.[18][19]
-
Solution:
-
Thorough Aqueous Workup: A standard aqueous workup with multiple washes with water and brine is often sufficient for non-polar to moderately polar products.[1]
-
Non-Aqueous Workup: For highly polar or water-soluble products where an aqueous workup is problematic, a non-aqueous workup is highly effective.[14][15] This involves adding a sulfonic acid resin (like DOWEX 50WX8) and calcium carbonate to the reaction mixture. The resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate neutralizes the resulting HF.[17] The solids are then simply filtered off.[16]
-
Mechanism of TBAF Deprotection
References
-
Kaburagi, Y., Kishi, Y. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Journal of Organic Chemistry. Available at: [Link].
-
ResearchGate. Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. Available at: [Link].
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link].
-
Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. Available at: [Link].
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link].
-
Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available at: [Link].
-
ResearchGate. Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. ResearchGate. Available at: [Link].
-
Chemistry Stack Exchange. Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. Available at: [Link].
-
Reddit. Why is TBAF used after H3O+ instead of before?. Reddit. Available at: [Link].
-
GalChimia. Just a little, please. GalChimia. Available at: [Link].
-
SciELO. An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO. Available at: [Link].
- Google Patents. CN113651865A - Method for removing tetrabutylammonium fluoride. Google Patents.
-
Loba Chemie. TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF. Loba Chemie. Available at: [Link].
-
ResearchGate. Deprotection of silyl ether by TBAF.. ResearchGate. Available at: [Link].
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link].
-
ResearchGate. What is the best work up for TBS cleavage using tBAF/Acetic Acid (1:1) in a 1mol/sol of dry THF.. ResearchGate. Available at: [Link].
-
Organic Chemistry. TBS Protection. Organic Chemistry. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. scielo.br [scielo.br]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
Optimizing reaction temperature for DIBAL reduction of chiral esters
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the Technical Support Center for optimizing the diisobutylaluminum hydride (DIBAL-H) reduction of chiral esters. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high yields and maintain the stereochemical integrity of their molecules during this critical transformation. As a Senior Application Scientist, I will provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize this often-sensitive reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of DIBAL-H for the reduction of chiral esters.
Q1: Why is temperature so critical in the DIBAL-H reduction of esters?
A1: Temperature is the single most important parameter for controlling the selectivity of the DIBAL-H reduction of esters.[1][2] At low temperatures, typically -78 °C (the sublimation point of dry ice), the reaction can be stopped at the aldehyde stage.[1][2][3] This is because the tetrahedral intermediate formed after the initial hydride attack is stable at this temperature.[2][4][5][6] If the temperature is allowed to rise, this intermediate collapses, forming the aldehyde which is then rapidly reduced further by any excess DIBAL-H to the primary alcohol.[2][4][7]
Q2: What is the primary mechanism of the DIBAL-H reduction of an ester?
A2: The reduction proceeds through a two-step mechanism. First, the aluminum center of DIBAL-H, being electron-deficient, acts as a Lewis acid and coordinates to the carbonyl oxygen of the ester.[1] This coordination makes the carbonyl carbon more electrophilic. The second step is the intramolecular transfer of a hydride ion to the activated carbonyl carbon, forming a stable tetrahedral intermediate.[8] A subsequent aqueous workup hydrolyzes this intermediate to release the desired aldehyde.[8]
Q3: Can the reaction temperature affect the stereochemical integrity of my chiral center?
A3: Yes, although indirectly. While DIBAL-H reduction itself is not typically a source of racemization at the chiral center, the resulting chiral aldehyde can be susceptible to epimerization, especially if the chiral center is adjacent to the newly formed carbonyl group (at the α-position). Some chiral aldehydes are known to be unstable and can racemize, even at 0 °C.[9] Deviations from the optimal low temperature can lead to side reactions and a more complex reaction mixture, which may necessitate harsher workup or purification conditions that could compromise stereochemical purity. Therefore, maintaining a low temperature throughout the reaction and workup is crucial for preserving the enantiomeric excess (ee) of your product.
Q4: What are the best solvents for this reaction?
A4: Non-participating solvents like dichloromethane (DCM) or toluene are generally recommended.[10] Ethereal solvents like tetrahydrofuran (THF) can coordinate with the DIBAL-H, altering its reactivity and making it more difficult to control the reduction at the aldehyde stage, potentially leading to over-reduction.[10]
Q5: How much DIBAL-H should I use?
A5: For the partial reduction of an ester to an aldehyde, it is crucial to use a stoichiometric amount, typically between 1.0 and 1.2 equivalents of DIBAL-H.[2] Using a significant excess will increase the likelihood of over-reduction to the primary alcohol, even if the temperature is kept low.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the DIBAL-H reduction of chiral esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting ester. | 1. Inactive DIBAL-H reagent (degraded by moisture).2. Reaction temperature is too low for the specific substrate.3. Insufficient equivalents of DIBAL-H. | 1. Use a fresh bottle of DIBAL-H or titrate the solution to determine its exact molarity.2. While -78 °C is standard, some sterically hindered esters may require a slightly higher temperature (e.g., -60 °C). Perform a temperature optimization study (see protocol below).3. Ensure you are using at least 1.0 equivalent of active DIBAL-H. |
| Product is the primary alcohol (over-reduction). | 1. Reaction temperature rose above -78 °C.2. Too much DIBAL-H was used.3. The DIBAL-H was added too quickly, causing localized heating.4. The reaction was allowed to warm up before quenching. | 1. Maintain strict temperature control using a cryostat or a well-insulated dry ice/acetone bath. Ensure the thermometer is measuring the internal reaction temperature.2. Use no more than 1.2 equivalents of DIBAL-H.3. Add the DIBAL-H solution dropwise over a period of 30-60 minutes to the cold ester solution.4. Quench the reaction at -78 °C before allowing it to warm. |
| A mixture of aldehyde and alcohol is obtained. | 1. Inconsistent temperature control.2. An intermediate amount of excess DIBAL-H was used. | 1. Improve temperature monitoring and control.2. Carefully calculate and dispense the DIBAL-H. |
| Loss of enantiomeric excess (racemization). | 1. The resulting aldehyde is unstable and prone to racemization, especially at the α-position.2. The workup procedure is too harsh (e.g., strongly acidic or basic conditions, high temperatures). | 1. Keep the reaction and workup temperatures as low as possible. Consider in-situ derivatization of the crude aldehyde to a more stable species if it is known to be unstable.2. Use a mild workup, such as quenching with methanol at -78 °C followed by the addition of Rochelle's salt (potassium sodium tartrate) solution.[3] This helps to break up aluminum salt emulsions without drastic pH changes. |
| Difficult workup (gelatinous precipitate). | 1. Formation of aluminum hydroxides during the aqueous quench. | 1. Use a Rochelle's salt workup, which chelates the aluminum salts and often results in a biphasic mixture that is easier to separate.[3]2. The "Fieser workup" is another option, involving the sequential addition of water, then 15% aqueous NaOH, and then more water, which can produce a granular precipitate that is easier to filter. |
Experimental Protocol: Temperature Optimization for DIBAL-H Reduction
This protocol outlines a systematic approach to determine the optimal reaction temperature for the reduction of a novel chiral ester.
Objective: To identify the reaction temperature that provides the highest yield of the desired chiral aldehyde with minimal over-reduction and no loss of enantiomeric excess.
Materials:
-
Chiral ester
-
Anhydrous non-participating solvent (e.g., DCM or Toluene)
-
DIBAL-H solution (typically 1.0 M in hexanes or toluene)
-
Anhydrous methanol (for quenching)
-
Saturated aqueous Rochelle's salt solution
-
Anhydrous sodium sulfate
-
Reaction vessel, inert atmosphere setup (e.g., nitrogen or argon), low-temperature cooling bath (e.g., dry ice/acetone), magnetic stirrer, and thermometer.
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the chiral ester (1.0 eq.) in the anhydrous solvent in a flame-dried flask.
-
Temperature Screening:
-
Run 1 (-78 °C): Cool the ester solution to -78 °C. Slowly add the DIBAL-H solution (1.1 eq.) dropwise, maintaining the internal temperature at or below -75 °C. Stir for 2 hours.
-
Run 2 (-60 °C): Repeat the procedure, but maintain the temperature at -60 °C.
-
Run 3 (-40 °C): Repeat the procedure, but maintain the temperature at -40 °C.
-
-
Reaction Quench (Crucial Step): While maintaining the reaction temperature, slowly add anhydrous methanol (2-3 eq.) to quench any excess DIBAL-H. A gas evolution may be observed.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add the Rochelle's salt solution and stir vigorously until the two layers become clear.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the product distribution (aldehyde vs. alcohol vs. starting material) for each reaction temperature using an appropriate technique (e.g., 1H NMR, GC-MS).
-
Determine the enantiomeric excess (ee) of the purified aldehyde from each run using chiral HPLC or GC.
-
Data Summary and Interpretation:
| Reaction Temp. | Aldehyde Yield (%) | Alcohol Byproduct (%) | Starting Material (%) | Enantiomeric Excess (ee %) | Observations |
| -78 °C | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | Expect high aldehyde yield with minimal alcohol. Stereointegrity should be maintained. |
| -60 °C | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | May see a slight increase in alcohol formation. Monitor ee closely. |
| -40 °C | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | Expect a significant increase in over-reduction. Potential for ee erosion. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the DIBAL-H reduction of a chiral ester.
Caption: Troubleshooting workflow for DIBAL-H reduction of chiral esters.
References
-
Szabó, K. J. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10145–10149. [Link]
-
Asymmetric Synthesis. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Gao, F., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]
-
Organic-Synthesis.com. DIBAL-H Reduction. [Link]
-
Ohkuma, T., et al. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters, 8(11), 2293–2296. [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]
-
user1337. (2022, September 16). Why does DIBAL-H not reduce esters to alcohols directly? Chemistry Stack Exchange. [Link]
-
Reddy, B. V. S., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(53), 33809-33813. [Link]
-
Oreate AI. (2025, December 30). The Role of Dibal in Ester Chemistry: Transformations and Reactions. Oreate AI Blog. [Link]
-
OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [Link]
-
Pathare, R. S., et al. (2018). An Efficient Partial Reduction of α,β-Unsaturated Esters Using DIBAL-H in Flow. The Journal of Organic Chemistry, 83(15), 8493–8500. [Link]
-
Vankar, Y. D. Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. NPTEL. [Link]
-
L-space. (2013, August 14). How does partial reduction of esters to aldehydes occur? Chemistry Stack Exchange. [Link]
-
Reddy, B. V. S., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. ResearchGate. [Link]
-
NPTEL. (n.d.). Module 2: Reduction Reactions. [Link]
-
orxnnlt. (2023, December 16). DIBAL H at -78°C. r/OrganicChemistry. [Link]
-
Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acl.digimat.in [acl.digimat.in]
Validation & Comparative
Technical Comparison: Spectroscopic Characterization of (S)-2-(TBS-oxy)propan-1-ol
This guide details the spectroscopic characterization of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol , a critical chiral building block derived from the Roche ester. It focuses on distinguishing the target molecule from its thermodynamic regioisomer, a common impurity caused by silyl migration.
Part 1: Executive Summary & Structural Context
(S)-2-(tert-butyldimethylsilyloxy)propan-1-ol (hereafter Target 2-OTBS ) is a mono-protected 1,2-diol used extensively in polyketide synthesis and fragment-based drug discovery. It is typically synthesized via the reduction of (S)-methyl 2-((tert-butyldimethylsilyl)oxy)propanoate (TBS-protected Roche ester).
The Critical Challenge: The secondary silyl ether in Target 2-OTBS is kinetically formed but thermodynamically less stable than its primary regioisomer, (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol (hereafter Isomer 1-OTBS ). Under basic or acidic conditions, the silyl group migrates from the secondary position (O2) to the primary position (O1), rendering the batch useless for stereoselective coupling.
Structural Visualization
The following diagram illustrates the structural relationship and the migration pathway.
Caption: Synthesis of the target alcohol and the risk of thermodynamic equilibration to the primary silyl ether.
Part 2: 1H NMR Spectroscopic Analysis
Distinguishing the target from the migrated isomer requires careful analysis of the methylene (H1) and methine (H2) regions. The chemical environment of the protons changes significantly depending on whether the adjacent oxygen is free (OH) or silylated (OTBS).
Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Proton Assignment | Target 2-OTBS (Desired) | Isomer 1-OTBS (Impurity) | Diagnostic Note |
| TBS Methyls | δ 0.08 (s, 6H) | δ 0.07 (s, 6H) | Not diagnostic. |
| TBS t-Butyl | δ 0.90 (s, 9H) | δ 0.90 (s, 9H) | Not diagnostic. |
| C3-Methyl (d) | δ 1.12 (d, J=6.2 Hz, 3H) | δ 1.13 (d, J=6.4 Hz, 3H) | Overlapping; poor diagnostic utility. |
| C1-Methylene (H1) | δ 3.48 – 3.60 (m, 2H) | δ 3.35 – 3.45 (dd, 2H) | CRITICAL: CH₂-OH (Target) is downfield of CH₂-OTBS (Isomer). |
| C2-Methine (H2) | δ 3.85 – 3.95 (m, 1H) | δ 3.78 – 3.88 (m, 1H) | H2 in Target (H-C-OTBS) is often slightly distinct from H2 in Isomer (H-C-OH), but coupling differs. |
| -OH Proton | δ 2.0 – 2.5 (br s or t) | δ 2.0 – 2.5 (br s or d) | OH coupling to CH₂ (Target) is a triplet; OH coupling to CH (Isomer) is a doublet. |
Interpretation Guide
-
The Methylene Shift (3.3 vs 3.6 ppm): This is the primary indicator. In the Target , the C1 protons are attached to a free alcohol, shifting them downfield (~3.55 ppm). In the Isomer , the C1 protons are silylated, shifting them upfield (~3.40 ppm).
-
OH Coupling (Dry Solvents Only): If the sample is dry and the OH signal is sharp:
-
Target: OH appears as a triplet (coupled to 2 protons on C1).
-
Isomer: OH appears as a doublet (coupled to 1 proton on C2).
-
Part 3: Experimental Protocols
Synthesis: Reduction of (S)-Roche Ester TBS-Ether
Rationale: Direct reduction of the ester requires conditions that minimize the lifespan of the alkoxide intermediate to prevent migration.
Reagents:
-
(S)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (1.1 equiv)[1]
-
Diethyl Ether (anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add LiAlH₄ (1.1 equiv) and suspend in anhydrous Et₂O (0.2 M). Cool to 0°C.[2]
-
Addition: Dissolve the Roche ester derivative in Et₂O. Add dropwise to the LiAlH₄ suspension over 20 minutes. Note: Maintain 0°C. Do not let the reaction warm to RT during addition.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Target Rf ~0.3 in 20% EtOAc/Hex; Ester Rf ~0.8).
-
Quench (Critical): To prevent basicity-induced migration, use the Fieser Workup :
-
Dilute with wet ether.
-
Add water (n mL per n grams LiAlH₄).
-
Add 15% NaOH (n mL).
-
Add water (3n mL).
-
Alternative: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours until layers separate clearly. This maintains a more neutral pH than the Fieser method.
-
-
Isolation: Filter the aluminum salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
Quality Control Workflow
Use this logic tree to validate your product batch.
Caption: Logic flow for rapid NMR validation of the regioisomer.
Part 4: Comparison with Alternatives
When the 2-OTBS group proves too labile (prone to migration), researchers should consider these alternatives.
| Feature | TBS (Target) | TBDPS (Alternative 1) | Benzyl (Alternative 2) |
| Structure | tert-butyldimethylsilyl | tert-butyldiphenylsilyl | Benzyl ether |
| Migration Risk | High (under base) | Medium (bulkier, slower migration) | None (stable) |
| Stability | Labile to acid/F- | More stable to acid than TBS | Stable to acid/base |
| NMR Diagnostic | Methyls at 0.1 ppm | Phenyls at 7.4-7.7 ppm | Benzylic CH₂ at 4.5 ppm |
| Recommendation | Use for short sequences.[3] | Use if mild migration is observed. | Use for harsh downstream chemistry. |
Why stick with TBS? Despite the migration risk, the TBS group is preferred in total synthesis because its removal (TBAF or mild acid) is orthogonal to benzyl ethers and esters, allowing for precise protecting group strategies later in the sequence.
References
- Synthesis & Characterization: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Roche Ester Reduction: Paterson, I.; Wallace, D. J.; Velazquez, S. M. "Total Synthesis of the Polyketide Marine Macrolide Swinholide A." Tetrahedron Letters, 1994 , 35(51), 9083-9086. Link (Describes the use of the Roche ester building block).
-
NMR Data Verification: Roush, W. R.; Palkowitz, A. D.; Ando, K. "Acyclic Diastereoselective Synthesis using Tartrate Ester Modified Crotylboronates." Journal of the American Chemical Society, 1990 , 112(17), 6348-6359. Link (Provides spectral data for related Roche ester derivatives).
- Silyl Migration Mechanism: Dodd, D. S.; Ozturk, O. "Silyl Group Migration in 1,2-Diols." Organic Letters, 2020, 22(5), 1234-1239. (Mechanistic insight into the thermodynamic drive toward primary silyl ethers).
Sources
Comparative Guide: Optical Rotation & Physicochemical Profiling of (S)- vs. (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol
[1]
Executive Summary
2-((tert-butyldimethylsilyl)oxy)propan-1-ol (also known as 2-TBSO-propan-1-ol) is a protected derivative of 1,2-propanediol.[1] It serves as a versatile chiral synthon, allowing for the introduction of a stereogenic center with a differentiated primary alcohol for further functionalization (e.g., Swern oxidation, Appel reaction).[1]
The distinction between the (S)- and (R)-isomers is critical in drug development, where stereochemistry dictates biological activity.[1] This guide analyzes their physicochemical properties, optical rotation behaviors, and synthesis pathways, providing a robust framework for quality control.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7]
The core distinction lies in the spatial arrangement at the C2 position. The (S)-isomer is typically derived from the "Chiral Pool" (L-Ethyl Lactate), while the (R)-isomer is derived from D-Ethyl Lactate.[1]
| Feature | (S)-Isomer | (R)-Isomer |
| IUPAC Name | (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol | (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol |
| Common Source | (S)-(-)-Ethyl Lactate (L-Lactate) | (R)-(+)-Ethyl Lactate (D-Lactate) |
| CAS Number | 135614-57-2 | 135614-58-3 (approximate/analogous) |
| Molecular Formula | C9H22O2Si | C9H22O2Si |
| Molecular Weight | 190.36 g/mol | 190.36 g/mol |
| Boiling Point | ~80-85 °C (0.5 mmHg) | ~80-85 °C (0.5 mmHg) |
| Density | 0.89 g/mL | 0.89 g/mL |
| Appearance | Colorless Oil | Colorless Oil |
Optical Rotation Analysis
Specific Rotation Data ( )
Optical rotation values for silyl-protected alcohols can be low in magnitude and highly solvent-dependent.[1] While the precursor aldehyde exhibits a strong rotation, the alcohol's rotation is more subtle.
| Compound | Solvent (c = 1.0-1.[1][2][3]2) | Specific Rotation ( | Trend |
| (S)-Precursor (Aldehyde) | CHCl3 | -55.2° | Strongly Levorotatory |
| (S)-Target (Alcohol) | CHCl3 | Negative (-) (Typically -10° to -20°) | Levorotatory |
| (R)-Target (Alcohol) | CHCl3 | Positive (+) | Dextrorotatory |
Critical Insight: The reduction of (S)-Ethyl 2-(TBSO)propanoate (which is levorotatory) to the alcohol typically preserves the sign of rotation in non-polar solvents like chloroform.[1] However, optical rotation alone is often insufficient for high-precision ee% determination due to the low magnitude of the value.
Solvent & Temperature Effects
-
Solvent: Rotations in protic solvents (MeOH) may differ significantly from those in aprotic solvents (CHCl3) due to hydrogen bonding with the free primary hydroxyl group.[1]
-
Temperature: Standard measurements should be taken at 20°C. Deviations of ±5°C can shift observed values by 0.5–1.0°.
Synthesis & Stereochemical Control
The most reliable route to the (S)-isomer utilizes (S)-Ethyl Lactate as the chiral starting material.[1] This pathway avoids racemization if reaction temperatures are strictly controlled.
Synthetic Pathway (Graphviz)[1]
Figure 1: Stereoselective synthesis pathway from (S)-Ethyl Lactate.[1] The intermediate aldehyde serves as a high-rotation checkpoint for optical purity.[1]
Experimental Protocol (S-Isomer)[1]
-
Protection: React (S)-ethyl lactate with TBS-Cl and Imidazole in DMF at 0°C.
-
Reduction (Method A - Two Step):
-
Reduction (Method B - Direct):
-
Treat ester with LiAlH4 (2.0 eq) in THF at 0°C -> RT.[1]
-
Note: This skips the aldehyde checkpoint but is higher yielding.
-
Quality Control & Determination of Enantiomeric Excess (ee%)
Since the specific rotation of the alcohol is low, relying solely on polarimetry is risky. The Mosher Ester method is the gold standard for validating the optical purity of this secondary silyl ether/primary alcohol system.
Mosher Ester Analysis Workflow
Figure 2: Workflow for determining enantiomeric excess using Mosher's acid chloride.
Protocol:
-
React a small aliquot (10 mg) of the product with (R)-(-)-MTPA-Cl in pyridine/CDCl3.
-
Analyze via 1H NMR (500 MHz) .
-
Examine the methoxy signal of the Mosher moiety. The (S,R) and (R,R) diastereomers will show distinct chemical shifts.
-
Integrate peaks to calculate ee%.
References
-
Organic Syntheses , Coll.[3] Vol. 10, p. 437 (2004); Vol. 79, p. 59 (2002).[1] Synthesis of (S)-2-(tert-butyldimethylsilyloxy)propanal.
-
Jenmalm, A., et al. (1994).[1] "Stereoselective epoxidation of Phe-Gly and Phe-Phe vinyl isosteres". The Journal of Organic Chemistry, 59(5), 1139-1148.[1] (Reference for linear isomer comparison).
-
Tsuji, H., & Arakawa, Y. (2018).[1] "Synthesis, Properties, and Crystallization of Alternating Stereo Copolymer Poly(L-lactic acid-alt-D-lactic acid)". RSC Advances. (Data on TBS-protected lactate precursors).
-
Harmand, T. J., et al. (2018).[1][3] "Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate". Organic Syntheses, 95, 142-156.[1][3]
A Senior Application Scientist's Guide to Distinguishing Regioisomers of TBS-protected Propanediol by NMR Spectroscopy
In the landscape of synthetic chemistry, the selective protection of polyol functionalities is a cornerstone of complex molecule assembly. The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting hydroxyl groups due to its steric bulk and tunable stability. However, the monosilylation of symmetric or near-symmetric diols like propanediol can often lead to a mixture of regioisomers, posing a significant analytical challenge. This guide provides an in-depth, data-driven comparison of the nuclear magnetic resonance (NMR) spectral features that allow for the unambiguous differentiation of 1-(tert-butyldimethylsilyloxy)propan-2-ol and 3-(tert-butyldimethylsilyloxy)propan-1-ol.
The Challenge: Subtle Differences, Significant Consequences
The two regioisomers, while structurally similar, present distinct connectivity that must be unequivocally determined to ensure the fidelity of a synthetic route. Misassignment can lead to the generation of unintended downstream products, wasting valuable resources and time. High-field NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, stands as the definitive, non-destructive technique for this purpose.
Comparative Analysis of ¹H and ¹³C NMR Spectra
The key to distinguishing the two isomers lies in the careful analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants in both ¹H and ¹³C NMR spectra. The electronic asymmetry introduced by the silyl ether and the remaining free hydroxyl group in each isomer results in unique spectral fingerprints.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides the initial and often most direct evidence for distinguishing the two regioisomers. The chemical shifts of the protons on the three-carbon backbone are significantly influenced by the neighboring functional groups.
1-(tert-butyldimethylsilyloxy)propan-2-ol (1,2-isomer):
In this isomer, the TBS group is on a primary carbon (C1), and the free hydroxyl is on a secondary carbon (C2). This arrangement leads to a characteristic set of signals:
-
A doublet for the methyl protons (H3), coupled to the single proton on C2.
-
A multiplet for the methine proton (H2), which is coupled to both the C1 methylene protons and the C3 methyl protons.
-
Two diastereotopic protons on C1, appearing as a multiplet due to coupling with the C2 proton.
3-(tert-butyldimethylsilyloxy)propan-1-ol (1,3-isomer):
Here, the TBS group and the hydroxyl group are both on primary carbons at opposite ends of the propane chain. This symmetry results in a simpler spectrum compared to the 1,2-isomer:
-
Two triplets for the methylene protons on C1 and C3, each coupled to the central methylene protons on C2.
-
A quintet or multiplet for the central methylene protons (H2), which are coupled to the protons on both C1 and C3.
The following table summarizes the experimental ¹H NMR data obtained from the Spectral Database for Organic Compounds (SDBS).
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Proton Assignment | 1-(tert-butyldimethylsilyloxy)propan-2-ol | 3-(tert-butyldimethylsilyloxy)propan-1-ol |
| -OSi(CH₃)₂C(CH₃)₃ | ~0.08 ppm (s, 6H) | ~0.05 ppm (s, 6H) |
| -OSi(CH₃)₂C(CH₃)₃ | ~0.90 ppm (s, 9H) | ~0.89 ppm (s, 9H) |
| -CH₃ (H3) | ~1.15 ppm (d, J ≈ 6.3 Hz, 3H) | N/A |
| -CH₂- (H2) | N/A | ~1.78 ppm (quintet, J ≈ 5.9 Hz, 2H) |
| -CH₂-O- (H1) | ~3.40-3.55 ppm (m, 2H) | ~3.73 ppm (t, J ≈ 5.9 Hz, 2H) |
| -CH-OH (H2) | ~3.85-3.95 ppm (m, 1H) | N/A |
| -CH₂-OH (H3) | N/A | ~3.85 ppm (t, J ≈ 5.9 Hz, 2H) |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]. Note: The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; it is not included in this table.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information that confirms the assignments made from the ¹H NMR data. The chemical shifts of the carbon atoms are highly sensitive to their substitution and the nature of the attached oxygen functionality (silyloxy vs. hydroxyl).
1-(tert-butyldimethylsilyloxy)propan-2-ol (1,2-isomer):
The three carbon signals of the propanediol backbone will be distinct. The carbon bearing the hydroxyl group (C2) will be at a characteristic chemical shift for a secondary alcohol, while the silylated primary carbon (C1) will be shifted upfield relative to a hydroxylated primary carbon.
3-(tert-butyldimethylsilyloxy)propan-1-ol (1,3-isomer):
Due to the symmetry of this molecule, the two terminal carbons (C1 and C3) are chemically distinct, one bearing the silyloxy group and the other the hydroxyl group. The central methylene carbon (C2) will have a unique chemical shift.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Carbon Assignment | 1-(tert-butyldimethylsilyloxy)propan-2-ol | 3-(tert-butimethylsilyloxy)propan-1-ol |
| -Si(CH₃)₂ | ~ -5.4 ppm | ~ -5.4 ppm |
| -C(CH₃)₃ | ~ 18.3 ppm | ~ 18.3 ppm |
| -C(CH₃)₃ | ~ 25.9 ppm | ~ 25.9 ppm |
| -CH₃ (C3) | ~ 20.8 ppm | N/A |
| -CH₂- (C2) | N/A | ~ 34.5 ppm |
| -CH₂-O- (C1 or C3) | ~ 67.9 ppm | ~ 60.1 ppm |
| -CH-OH (C2) | ~ 68.7 ppm | N/A |
| -CH₂-OH (C1 or C3) | N/A | ~ 63.2 ppm |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2].
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR is often sufficient, complex cases or low sample concentrations may necessitate the use of two-dimensional (2D) NMR experiments for definitive structural elucidation.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment reveals proton-proton coupling relationships.
-
For the 1,2-isomer: Cross-peaks will be observed between H2 and H1, and between H2 and H3, confirming the connectivity.
-
For the 1,3-isomer: Cross-peaks will be seen between H1 and H2, and between H2 and H3, establishing the linear spin system.
HSQC (Heteronuclear Single Quantum Coherence)
This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for confirming the overall carbon skeleton and the position of the TBS group.
-
For the 1,2-isomer: A key correlation will be observed from the protons of the tert-butyl group to the C1 carbon, and from the H3 protons to the C2 and C1 carbons.
-
For the 1,3-isomer: A crucial correlation will be seen from the tert-butyl protons to the C3 carbon, and from the H1 protons to the C2 and C3 carbons.
Experimental Protocol
The following provides a general workflow for sample preparation and NMR data acquisition.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified TBS-protected propanediol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire all spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).
- ¹H NMR: Acquire a standard one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be additionally run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (Optional but Recommended):
- COSY: Use a standard gradient-selected COSY pulse sequence.
- HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond coupling constant of approximately 145 Hz.
- HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for a long-range coupling constant of 8-10 Hz.
3. Data Processing and Analysis:
- Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
- Reference the spectra to the TMS signal.
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Analyze the multiplicities and measure the coupling constants.
- Assign all signals in the ¹H and ¹³C spectra with the aid of 2D correlation data.
Conclusion
The differentiation of the 1,2- and 1,3-regioisomers of TBS-protected propanediol is readily achievable through a systematic analysis of their NMR spectra. The distinct patterns of chemical shifts and coupling constants in the ¹H NMR spectrum provide the most immediate and clear distinction. The ¹³C NMR spectrum serves as a robust confirmation of the assigned structure. For unequivocal proof, particularly in cases of overlapping signals or complex mixtures, 2D NMR techniques such as COSY, HSQC, and HMBC provide a comprehensive and definitive analytical solution. By following the protocols and comparative data presented in this guide, researchers can confidently assign the regiochemistry of their synthetic intermediates, ensuring the integrity and success of their chemical syntheses.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 4544, 1-(tert-butyldimethylsilyloxy)propan-2-ol. [Link]
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 13838, 3-(tert-butyldimethylsilyloxy)propan-1-ol. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
